molecular formula C17H19BrFNO4 B13887359 Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate

Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate

Katalognummer: B13887359
Molekulargewicht: 400.2 g/mol
InChI-Schlüssel: WEVZXJJVJXHULG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate is a quinoline derivative characterized by:

  • A quinoline core with substituents at positions 1, 3, 4, 6, and 5.
  • Bromo (Br) and fluoro (F) groups at positions 6 and 7, respectively, contributing electron-withdrawing effects.
  • A branched 1-hydroxy-3-methylbutan-2-yl group at position 1, which may enhance solubility and influence stereochemistry.
  • An ethyl ester at position 3 and a 4-oxo (keto) group at position 4, common in bioactive quinolones.

Eigenschaften

Molekularformel

C17H19BrFNO4

Molekulargewicht

400.2 g/mol

IUPAC-Name

ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C17H19BrFNO4/c1-4-24-17(23)11-7-20(15(8-21)9(2)3)14-6-13(19)12(18)5-10(14)16(11)22/h5-7,9,15,21H,4,8H2,1-3H3

InChI-Schlüssel

WEVZXJJVJXHULG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Ethyl 6-bromo-4-oxoquinoline-3-carboxylate Intermediates

Step Reaction Conditions Yield Notes
Cyclization of aniline with diethyl ethoxymethylenemalonate in ethanol reflux (2-10 h), followed by reflux in diphenyl ether (30 min-6 h) Reflux in ethanol and diphenyl ether High yield (not specified) Forms quinolone derivatives as intermediates
Refluxing quinolone derivatives in thionyl chloride for 17 h Reflux in SOCl2 Formation of chloro-derivatives Precursor for further substitution
Reflux in diphenyl ether at 250-260°C for 0.5-9.5 h High temperature reflux 43.4%-100% depending on conditions Cyclization and rearrangement steps

These steps form the basis for the quinoline core with the 6-bromo substituent and 4-oxo functionality, crucial for the target compound.

Installation of the 1-(1-hydroxy-3-methylbutan-2-yl) Side Chain

The 1-position substitution with a hydroxyalkyl group is typically achieved by nucleophilic substitution or alkylation reactions on the quinoline nitrogen:

  • Reaction of the quinoline intermediate with suitable alkyl halides or tosylates bearing the 1-hydroxy-3-methylbutan-2-yl moiety.
  • Use of potassium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80°C for 48 h) facilitates substitution.

Formation of the Ethyl Ester at the 3-Carboxylate Position

The ethyl ester group is introduced via:

  • Starting from diethyl ethoxymethylenemalonate in the initial condensation step.
  • Esterification reactions if starting from the acid form, using ethanol and acid catalysts or via Fischer esterification.

Oxidation to the 4-Oxoquinoline

The 4-oxo group is introduced by:

  • Cyclization steps in diphenyl ether at high temperature (220-260°C).
  • Oxidation using reagents such as phosphorus oxychloride (POCl3) or trichlorophosphate under reflux conditions (20-110°C for 1-12 h), often under inert atmosphere with Schlenk techniques to avoid side reactions.

Representative Experimental Data Table

Step Reagents & Solvents Conditions Yield (%) Product Description
Cyclization of aniline + diethyl ethoxymethylenemalonate Ethanol, diphenyl ether Reflux 2-10 h (EtOH), 30 min-6 h (diphenyl ether) Not specified Enamine intermediates, then quinolone derivatives
Reflux with thionyl chloride SOCl2 17 h reflux Not specified Chloro-derivatives of quinoline
High temperature reflux cyclization Diphenyl ether 220-260°C, 0.5-9.5 h 43.4-100% Ethyl 6-bromo-4-oxoquinoline-3-carboxylate
Fluorination (inferred) Fluorinating agents (e.g., Selectfluor) Controlled temperature, time varies Not specified 7-fluoro substituted quinoline
Alkylation at N-1 Potassium carbonate, DMF 80°C, 48 h ~35% (similar analogs) 1-(1-hydroxy-3-methylbutan-2-yl) substitution
Esterification Ethanol, acid catalyst Reflux High Ethyl ester formation
Oxidation with POCl3 POCl3, reflux 1-12 h, 20-110°C 88-94% 4-oxoquinoline formation

Notes on Reaction Monitoring and Purification

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) using solvents such as ethyl acetate/cyclohexane mixtures.
  • Purification of intermediates and final products is achieved by recrystallization from solvents like dimethylformamide (DMF), ethyl acetate, or n-hexane.
  • Characterization includes ^1H NMR, mass spectrometry (ESI-MS), melting point determination, and sometimes column chromatography for key intermediates.

Summary of Key Research Findings

  • The quinoline core synthesis relies on condensation of aniline derivatives with diethyl ethoxymethylenemalonate, followed by high-temperature cyclization in diphenyl ether.
  • Bromo substitution at the 6-position is introduced early in the synthesis, while fluorination at the 7-position likely requires selective fluorinating agents or fluorinated starting materials.
  • The 1-position hydroxyalkyl side chain is installed via nucleophilic substitution under basic conditions in polar aprotic solvents.
  • The 4-oxo group is introduced by oxidation using phosphorus oxychloride or related reagents.
  • Yields vary depending on reaction conditions but can reach up to 100% in optimized steps.
  • The entire synthetic route demands careful control of temperature, reaction time, and atmosphere (inert conditions) to maximize yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may be investigated for its antimicrobial or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Vergleich Mit ähnlichen Verbindungen

Substituted 4-Oxoquinoline-3-Carboxylates

The evidence highlights several analogs with modifications to the quinoline core (Table 1):

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound Molecular Weight Reference
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (6d) Br (7), H (1), no F Bromo at 7 (vs. 6); lacks fluoro and branched hydroxy group 326.13
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (6e) OCH₃ (7), H (1), no halogens Methoxy at 7; lacks halogens and branched hydroxy group 277.28
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h) Br (6), Cl (4), F (8) Additional Cl at 4; F at 8 (vs. 7); simpler substituent at 1 376.61
Ethyl 6-bromo-7-fluoro-1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate Br (6), F (7), 4-methoxybenzyl (1) Aromatic benzyl group (vs. aliphatic hydroxyalkyl) 434.26

Key Observations :

  • Halogen Positioning : Bromo at position 6 (target) vs. 7 (6d) alters steric and electronic interactions with biological targets .
  • Substituent at Position 1 : The branched hydroxyalkyl group in the target compound may improve water solubility compared to 4-methoxybenzyl () or hydrogen (6d, 6e) .
  • 4-Oxo Group: Present in all analogs, suggesting shared reactivity or binding motifs common to quinolones .

Isoquinoline Carboxylates ()

Compounds like ethyl 6-bromoisoquinoline-3-carboxylate (similarity: 0.97) share the bromo and ester groups but differ in core structure (isoquinoline vs. quinoline). Isoquinolines often exhibit distinct bioactivity profiles due to altered ring nitrogen positioning .

Functional Group Impact on Physicochemical Properties

  • Hydroxyalkyl vs. Aromatic Groups : The 1-hydroxy-3-methylbutan-2-yl group in the target compound likely increases hydrophilicity compared to 4-methoxybenzyl () .

Biologische Aktivität

Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H19BrFNO4
  • Molecular Weight : 400.2 g/mol
  • CAS Number : 934161-50-9

Structural Characteristics

The compound features a quinoline core with various substituents, including bromine and fluorine atoms, which are critical for its biological activity. The presence of the hydroxy group enhances its solubility and reactivity.

Antimicrobial Activity

Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate has shown promising antimicrobial properties. Studies indicate that quinoline derivatives exhibit significant activity against a range of bacterial strains due to their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Table 1: Antimicrobial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antiviral Activity

Recent research has indicated that compounds structurally similar to ethyl 6-bromo-7-fluoro derivatives may possess antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for treating viral infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The biological activities of ethyl 6-bromo-7-fluoro derivatives are primarily attributed to their interaction with specific molecular targets:

  • DNA Gyrase Inhibition : Similar to fluoroquinolones, these compounds may inhibit bacterial DNA gyrase, preventing DNA replication.
  • Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation, particularly the NF-kB pathway.
  • Membrane Disruption : Some studies suggest that quinoline derivatives can disrupt microbial membranes, leading to cell death.

Case Study 1: Efficacy Against E. coli

In a controlled study, ethyl 6-bromo-7-fluoro was tested against multidrug-resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Response in Animal Models

Animal studies demonstrated that administration of this compound resulted in reduced inflammation markers in models of arthritis. The findings suggest that it could be developed further for therapeutic use in chronic inflammatory conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.